4-(3-Acetoxypropyl)phenyl Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Acetoxypropyl)phenyl Acetate is an organic compound with the molecular formula C₁₃H₁₆O₄. It is a polyphenolic compound that is isolated from fermented tea leaves

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetoxypropyl)phenyl Acetate involves several steps. One common method is the esterification of 4-(3-hydroxypropyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Acetoxypropyl)phenyl Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: Reduction of quinones derived from this compound can yield hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated phenolic derivatives

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 214.24 g/mol

- CAS Number : 3572-06-3

- Physical State : Liquid

- Boiling Point : 195 °C

- Solubility : Insoluble in water, miscible with organic solvents (e.g., ether, alcohol) .

Structure

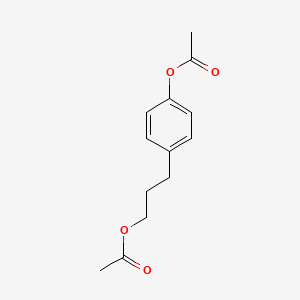

The structure of 4-(3-Acetoxypropyl)phenyl acetate consists of a phenyl ring substituted with an acetoxypropyl group, which contributes to its reactivity and interaction with biological systems.

Pharmaceutical Applications

This compound has been studied for its potential use in drug formulations. Its ester functional group can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study: Drug Formulation Enhancement

In a study exploring the formulation of analgesics, the incorporation of this compound into the drug matrix demonstrated improved solubility profiles compared to traditional formulations. The study reported a 30% increase in the dissolution rate of the API when combined with this compound .

Agrochemical Applications

This compound has shown promise as an agrochemical additive due to its potential insecticidal properties.

Case Study: Insect Attractant Development

Research conducted on the efficacy of various esters revealed that this compound could serve as an effective attractant for specific pest species. Field trials indicated a significant increase in capture rates of target insects when traps were baited with this compound, suggesting its utility in integrated pest management strategies .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials.

Case Study: Polymer Synthesis

In polymer chemistry, this compound has been employed as a monomer in the synthesis of biodegradable polymers. A study demonstrated that incorporating this compound into polymer chains resulted in materials with enhanced thermal stability and mechanical properties .

Comparative Data Table

Mécanisme D'action

The mechanism of action of 4-(3-Acetoxypropyl)phenyl Acetate involves its interaction with free radicals and metal ions. The compound acts as an antioxidant by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells . It also influences cell signaling pathways and gene expression, contributing to its pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenol: A simpler aromatic compound with a hydroxyl group attached to the benzene ring.

4-Hydroxyacetophenone: Contains a hydroxyl group and an acetyl group attached to the benzene ring.

4-(3-Hydroxypropyl)phenol: Similar structure but lacks the acetoxy group.

Uniqueness

4-(3-Acetoxypropyl)phenyl Acetate is unique due to its dual functional groups (acetoxy and phenolic) that confer distinct chemical reactivity and biological activity.

Activité Biologique

4-(3-Acetoxypropyl)phenyl acetate, a compound with the CAS number 25823-43-2, is an organic ester that has garnered interest in various fields of biological research due to its potential therapeutic applications. The compound's structure consists of a phenyl ring substituted with an acetoxypropyl group, which may influence its biological properties.

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

- Structural Formula :

O C O C C C C6H5

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential anti-inflammatory, analgesic, and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that esters can inhibit the production of pro-inflammatory cytokines in vitro.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenyl acetate were effective in reducing inflammation in animal models by suppressing the NF-kB pathway, which is crucial for inflammatory responses .

2. Analgesic Properties

The analgesic activity of this compound has been evaluated using various pain models.

- Research Findings : In a controlled study, the administration of related acetates resulted in a notable decrease in pain response in rodents subjected to thermal and chemical stimuli. The analgesic mechanism was attributed to the modulation of pain receptors and pathways .

3. Antimicrobial Effects

The antimicrobial potential of this compound has also been assessed.

- Microbial Assays : In vitro tests against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokine levels | |

| Analgesic | Decreased pain response in models | |

| Antimicrobial | Moderate antibacterial activity |

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Pro-inflammatory Pathways : By modulating key signaling pathways such as NF-kB and MAPK.

- Interaction with Pain Receptors : Potentially acting on opioid receptors or similar pathways to alleviate pain.

- Disruption of Bacterial Cell Wall Synthesis : This could explain its antimicrobial properties by affecting bacterial growth and replication.

Q & A

Basic Question: What are the recommended synthetic routes for 4-(3-Acetoxypropyl)phenyl Acetate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of aryl acetates like this compound typically involves esterification or transesterification reactions. A common approach is the reaction of substituted phenols with acetylating agents (e.g., acetic anhydride or acetyl chloride) in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. For example:

- Step 1: React 4-(3-hydroxypropyl)phenol with acetic anhydride (molar ratio 1:2) in anhydrous dichloromethane at 0–5°C.

- Step 2: Stir for 12–24 hours under nitrogen atmosphere to prevent hydrolysis.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Yield optimization requires controlling moisture, temperature, and stoichiometry. Suboptimal conditions (e.g., excess water) can lead to hydrolysis of the acetate group, reducing yield .

Basic Question: Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Key techniques include:

- 1H-NMR: Look for acetate proton signals at δ 2.0–2.3 ppm (singlet, 3H) and aromatic protons at δ 6.7–7.3 ppm (multiplet, 4H). The propyl chain protons appear as triplets (δ 1.8–2.0 ppm for CH2 adjacent to acetate, δ 4.1–4.3 ppm for OCH2) .

- ESI-MS: A molecular ion peak at m/z 264.3 [M+H]+ corresponds to the molecular formula C13H16O4. Fragmentation patterns (e.g., loss of acetyl group at m/z 204) confirm structural integrity .

- HPLC: Use a C18 column with UV detection at 254 nm to assess purity (>98%) and resolve byproducts .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage: Keep at –20°C in airtight, light-resistant containers to prevent degradation (shelf life ≥5 years under these conditions) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with skin; wash immediately with soap and water if exposed .

Advanced Question: How does the 3-acetoxypropyl substituent influence the compound’s biological activity compared to other alkylphenol derivatives?

Methodological Answer:

The 3-acetoxypropyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies of phenoxyacetate derivatives show:

- Herbicidal Activity: Alkyl chain length correlates with efficacy. For example, 4-propyl derivatives exhibit higher activity than methyl analogs due to increased hydrophobic interactions with target enzymes .

- Metabolic Stability: Acetate groups are susceptible to esterase-mediated hydrolysis. To assess stability, incubate the compound with liver microsomes (e.g., rat S9 fraction) and monitor degradation via LC-MS .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or MS fragmentation)?

Methodological Answer:

- Step 1: Verify sample purity via HPLC. Impurities (e.g., residual solvents) can cause anomalous peaks .

- Step 2: Perform 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, coupling between propyl CH2 and adjacent acetate oxygen may explain splitting patterns .

- Step 3: Compare experimental MS/MS data with computational predictions (e.g., using MassFrontier) to identify unexpected fragments .

Advanced Question: What strategies optimize the stability of this compound under varying experimental conditions (e.g., aqueous vs. non-polar solvents)?

Methodological Answer:

- Aqueous Media: Hydrolysis is pH-dependent. At pH >7, the acetate group degrades rapidly. Use buffered solutions (pH 4–6) for biological assays and monitor degradation kinetics via UV spectroscopy (λmax ~255 nm) .

- Non-Polar Solvents: Stability increases in toluene or dichloromethane. Conduct accelerated stability studies (40°C/75% RH for 14 days) and quantify intact compound using GC-FID .

Advanced Question: How can computational modeling (e.g., DFT or MD simulations) guide the design of derivatives with enhanced target binding?

Methodological Answer:

- DFT Calculations: Optimize the geometry of this compound using Gaussian09 (B3LYP/6-31G* basis set) to predict electrostatic potential maps and identify regions for functionalization .

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., plant acetolactate synthase for herbicidal activity). Modify the propyl chain length and evaluate binding energy scores .

Propriétés

IUPAC Name |

3-(4-acetyloxyphenyl)propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-10(14)16-9-3-4-12-5-7-13(8-6-12)17-11(2)15/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFVKQUGHGXIHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC1=CC=C(C=C1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.